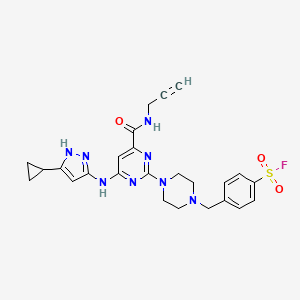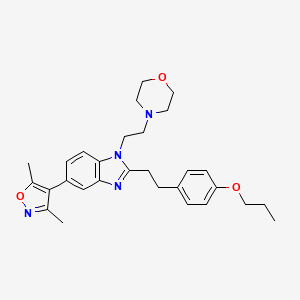
Pleurosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pleurosine is a catharanthuseus alkaloid, a type of bisindole alkaloid derived from the plant Catharanthus roseus . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pleurosine involves multiple steps, starting from simpler indole derivatives. The process typically includes the formation of the bisindole core through a series of condensation reactions, followed by functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Pleurosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the indole nitrogen atoms, can lead to the formation of novel this compound analogs with enhanced or modified activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized this compound analogs.
Aplicaciones Científicas De Investigación
Pleurosine has a wide range of scientific research applications, including:
Chemistry: this compound serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: The compound is used to investigate the biological activities of bisindole alkaloids, including their interactions with cellular targets.
Industry: Although not widely used industrially, this compound’s unique structure and biological activities make it a valuable compound for developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pleurosine involves its interaction with specific molecular targets, such as enzymes and receptors, within biological systems. The compound’s bisindole structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved in this compound’s action are still under investigation, but its potential to inhibit cancer cell growth has been demonstrated in several studies .
Comparación Con Compuestos Similares
Pleurosine is unique among bisindole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Leurosine: Another bisindole alkaloid with anticancer properties.
Roseadine: Known for its antineoplastic activity.
Vindolicine: Exhibits similar biological activities to this compound but with distinct structural differences.
This compound stands out due to its specific interactions with molecular targets and its potential for developing new therapeutic agents.
Propiedades
Número CAS |
39608-80-5 |
|---|---|
Fórmula molecular |
C46H56N4O10 |
Peso molecular |
825.0 g/mol |
Nombre IUPAC |
methyl (10S,11R,12R,19R)-11-acetyloxy-4-[(13S,15S,16R,18S)-13-acetyloxy-18-ethyl-1-oxido-17-oxa-11-aza-1-azoniapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O10/c1-8-42-16-12-18-49-19-17-44(38(42)49)31-21-32(35(56-6)22-34(31)48(5)39(44)46(54,41(53)57-7)40(42)58-26(3)51)45(59-27(4)52)23-28-24-50(55,25-43(9-2)37(28)60-43)20-15-30-29-13-10-11-14-33(29)47-36(30)45/h10-14,16,21-22,28,37-40,47,54H,8-9,15,17-20,23-25H2,1-7H3/t28-,37+,38-,39?,40+,42+,43-,44?,45-,46-,50?/m0/s1 |
Clave InChI |
ATTVIAQTRLLYAD-KMNYYTSSSA-N |
SMILES |
CC[C@]12CN3(CCc4c([C@](c5c(OC)cc(N(C)C6C78CCN9[C@H]8[C@@]([C@@H](OC(C)=O)[C@]6(O)C(OC)=O)(CC)C=CC9)c7c5)(OC(C)=O)C[C@@H]([C@H]1O2)C3)[nH]c%10c4cccc%10)=O |
SMILES isomérico |
CC[C@]12C[N+]3(CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-] |
SMILES canónico |
CCC12C[N+]3(CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pleurosine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)


![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)




![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
